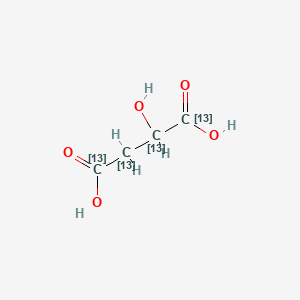
2-hydroxy(1,2,3,4-13C4)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy(1,2,3,4-13C4)butanedioic acid is an isotopically labeled form of DL-Malic Acid, where the carbon atoms are replaced with the 13C isotope. This compound has the molecular formula 13C4H6O5 and a molecular weight of 138.06 . DL-Malic Acid is a four-carbon dicarboxylic acid that is widely used in various industries, including food, chemical, and medical .
Vorbereitungsmethoden
2-hydroxy(1,2,3,4-13C4)butanedioic acid can be synthesized through chemical synthesis or fermentation. The chemical synthesis route typically involves using ethylene as a raw material, followed by a multi-step reaction to generate DL-Malic Acid. The 13C isotope is then introduced through an isotope exchange reaction . Industrial production methods often involve microbial fermentation, which is considered more eco-friendly and sustainable .
Analyse Chemischer Reaktionen
2-hydroxy(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-hydroxy(1,2,3,4-13C4)butanedioic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of chiral compounds. In biology, it is used to study metabolic pathways and enzyme activities. In medicine, it is used to improve drug absorption and in amino acid infusions for treating liver dysfunction . In industry, it is used as an acidulant and flavor enhancer in food and beverages .
Wirkmechanismus
The mechanism of action of 2-hydroxy(1,2,3,4-13C4)butanedioic acid involves its role as an intermediate in the tricarboxylic acid (TCA) cycle. It participates in various metabolic pathways, including the glyoxylate cycle and the pentose phosphate pathway. The compound’s effects are mediated through its interactions with enzymes and transporters involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
2-hydroxy(1,2,3,4-13C4)butanedioic acid is similar to other isotopically labeled malic acids, such as L-Malic Acid-13C4 and D-Malic Acid-13C4. this compound is unique in that it contains both the D- and L- forms of malic acid, making it a racemic mixture. This property allows it to be used in a wider range of applications compared to its enantiomerically pure counterparts .
Eigenschaften
CAS-Nummer |
1258274-51-9 |
|---|---|
Molekularformel |
C4H6O5 |
Molekulargewicht |
138.056 |
IUPAC-Name |
2-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
BJEPYKJPYRNKOW-JCDJMFQYSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O |
Synonyme |
2-Hydroxybutanedioic Acid-13C4; Malic Acid-13C4; (+/-)-Malic Acid-13C4; 2-Hydroxyethane-1,2-dicarboxylic Acid-13C4; 2-Hydroxysuccinic Acid-13C4; DL-Malic Acid-13C4; Deoxytetraric Acid-13C4; E 296-13C4; FDA 2018-13C4; Hydroxysuccinic Acid-13C4; Musash |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















